molecular formula C20H17N3O3 B11356423 N-(4-methylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide

N-(4-methylbenzyl)-4-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11356423
M. Wt: 347.4 g/mol
InChI Key: LYZPCSQKLBOSTI-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various substituents, including a nitro group, a pyridinyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide core by reacting an amine with a carboxylic acid derivative.

    Substitution: Introduction of the pyridinyl and methylphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyridinyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure with a pyrimidinyl group instead of a nitro group.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine group and is used in anti-tubercular research.

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a pyridinyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-4-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17N3O3/c1-15-5-7-16(8-6-15)14-22(19-4-2-3-13-21-19)20(24)17-9-11-18(12-10-17)23(25)26/h2-13H,14H2,1H3

InChI Key

LYZPCSQKLBOSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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